molecular formula C10H14N2O4 B2727977 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856094-15-9

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2727977
CAS No.: 1856094-15-9
M. Wt: 226.232
InChI Key: XGEDEXMTLYBDTE-UHFFFAOYSA-N
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Description

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a butanoic acid chain

Properties

IUPAC Name

3-(3-ethoxycarbonylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-16-10(15)8-4-5-12(11-8)7(2)6-9(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEDEXMTLYBDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to esterification and subsequent carboxylation to introduce the ethoxycarbonyl and butanoic acid groups, respectively.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(ethoxycarbonyl)-1H-pyrazole: Lacks the butanoic acid chain but shares the pyrazole and ethoxycarbonyl groups.

    1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the ethoxycarbonyl group.

Uniqueness

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry .

Biological Activity

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a unique structure comprising a pyrazole ring, an ethoxycarbonyl group, and a butanoic acid chain. This compound is of interest due to its potential biological activities, which may include enzyme interactions, metabolic pathway modulation, and therapeutic applications.

  • IUPAC Name : 3-(3-ethoxycarbonylpyrazol-1-yl)butanoic acid
  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 1856094-15-9
  • Structure :
InChI 1S C10H14N2O4 c1 3 16 10 15 8 4 5 12 11 8 7 2 6 9 13 14 h4 5 7H 3 6H2 1 2H3 H 13 14 \text{InChI 1S C10H14N2O4 c1 3 16 10 15 8 4 5 12 11 8 7 2 6 9 13 14 h4 5 7H 3 6H2 1 2H3 H 13 14 }

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. Subsequent esterification and carboxylation introduce the ethoxycarbonyl and butanoic acid groups respectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ethoxycarbonyl group and the pyrazole ring enhance binding affinity and specificity towards these targets, which may modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds containing pyrazole rings can exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. The presence of the pyrazole moiety is known to enhance the antibacterial properties of organic compounds by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

There is growing interest in the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest.

Case Studies

StudyFindings
Study on enzyme inhibitionDemonstrated that pyrazole derivatives can inhibit COX enzymes effectively, suggesting potential anti-inflammatory applications.
Antimicrobial activity assessmentShowed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Anticancer researchIndicated that similar compounds could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways.

Q & A

Q. What are the critical steps in synthesizing 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution between pyrazole derivatives and ethyl bromoacetate intermediates under basic conditions (e.g., NaOH or K₂CO₃). Key steps include refluxing the reaction mixture, isolation via filtration, and purification through recrystallization or flash chromatography . Optimizing reaction time, temperature, and solvent polarity (e.g., using DMF or THF) can improve yields. For example, controlling the stoichiometry of the pyrazole precursor and the bromoester intermediate minimizes side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and butanoic acid backbone . Mass spectrometry (MS) validates the molecular weight (e.g., C₉H₁₁N₂O₄ for the parent compound), while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% by area normalization) . X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. How can researchers mitigate instability of the ethoxycarbonyl group during storage or reaction?

The ethoxycarbonyl group is prone to hydrolysis under acidic or aqueous conditions. Store the compound in anhydrous solvents (e.g., dry DMSO) at -20°C. During reactions, avoid prolonged exposure to moisture by using inert atmospheres (N₂/Ar) and molecular sieves. Stabilizing agents like triethylamine can neutralize acidic byproducts .

Advanced Research Questions

Q. How do the compound’s hydrophilic (carboxylic acid) and lipophilic (ethoxycarbonyl) groups influence its biological interactions?

The carboxylic acid moiety enhances solubility in aqueous environments, facilitating hydrogen bonding with target proteins (e.g., enzymes or receptors), while the ethoxycarbonyl group improves membrane permeability. Molecular docking studies suggest that the balance between these groups affects binding affinity to inflammatory mediators like COX-2. Adjusting substituents (e.g., replacing ethoxy with bulkier esters) can modulate bioavailability .

Q. What methodologies resolve contradictions in biological activity data across different synthesis batches?

Batch-to-batch variability may arise from impurities or stereochemical inconsistencies. Strategies include:

  • Comparative HPLC-MS profiling to identify impurities .
  • Dose-response assays to distinguish intrinsic activity from solvent/impurity effects .
  • Crystallographic analysis to confirm stereochemistry in active vs. inactive batches .

Q. How can computational models predict reactivity or optimize synthesis pathways for derivatives?

Density functional theory (DFT) calculations predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, quantum mechanical modeling of pyrazole ring substitutions identifies electron-deficient positions prone to nucleophilic attack. Machine learning algorithms trained on reaction databases (e.g., Reaxys) suggest optimal catalysts (e.g., Pd/C for cross-coupling) .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

Key SAR findings include:

  • Pyrazole C-3 substitution : Nitro or trifluoromethyl groups at this position enhance antimicrobial activity by increasing electrophilicity .
  • Butanoic acid chain length : Shorter chains (e.g., propanoic acid) reduce renal clearance, prolonging half-life in vivo .
  • Boron-containing analogs : Boronic acid derivatives (e.g., 4-pyrazole-boronic acids) improve binding to serine proteases in anticancer studies .

Q. What experimental strategies validate the compound’s mechanism of action in disease models?

  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • CRISPR/Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomics : Track downstream metabolic changes (e.g., arachidonic acid pathways) to elucidate mechanistic pathways .

Methodological Considerations

Q. How can researchers address low yields in multi-step syntheses involving pyrazole intermediates?

  • Intermediate trapping : Use protecting groups (e.g., tert-butyl esters) for sensitive functionalities .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., nitration) .
  • Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) to identify critical factors .

Q. What advanced separation techniques resolve closely related pyrazole derivatives?

  • Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers .
  • Ion-exchange resins : Isolate charged species (e.g., protonated carboxylic acids) from neutral byproducts .
  • Capillary electrophoresis : Differentiates isomers based on electrophoretic mobility in buffered solutions .

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